molecular formula C70H142O6 B12543910 3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] CAS No. 145523-46-2

3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]

Cat. No.: B12543910
CAS No.: 145523-46-2
M. Wt: 1079.9 g/mol
InChI Key: RVDXZNRZSNRYDX-UHFFFAOYSA-N
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Description

The compound “3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]” is a structurally complex polyether-alcohol featuring a central dotriacontane (32-carbon) chain flanked by two propanol moieties. Each propanol unit is substituted with a hexadecyloxy (C₁₆H₃₃O) group at the 2-position and a hydroxyl group at the 1-position.

Properties

CAS No.

145523-46-2

Molecular Formula

C70H142O6

Molecular Weight

1079.9 g/mol

IUPAC Name

2-hexadecoxy-3-[32-(2-hexadecoxy-3-hydroxypropoxy)dotriacontoxy]propan-1-ol

InChI

InChI=1S/C70H142O6/c1-3-5-7-9-11-13-15-17-39-43-47-51-55-59-63-75-69(65-71)67-73-61-57-53-49-45-41-37-35-33-31-29-27-25-23-21-19-20-22-24-26-28-30-32-34-36-38-42-46-50-54-58-62-74-68-70(66-72)76-64-60-56-52-48-44-40-18-16-14-12-10-8-6-4-2/h69-72H,3-68H2,1-2H3

InChI Key

RVDXZNRZSNRYDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(CO)COCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] typically involves a multi-step process. One common method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a strong base. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols or alkanes .

Scientific Research Applications

3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks specific data on “3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]”; however, comparisons can be inferred from structurally related compounds discussed in the literature.

(a) Ether-Alcohol Derivatives

describes intermediates like 1,3-dibenzyloxy-2-propanol, which shares the propanol backbone with ether linkages. Key differences include:

  • Chain Length : The target compound’s dotriacontane backbone (C32) contrasts sharply with shorter-chain analogs (e.g., 1,2-dichloroethane in ), which impacts solubility and melting points.

(b) Chlorinated Alkanes

and list chlorinated compounds like 1,1-Dichloroethylene (CAS 75-35-4) and 1,2,3-Trichloropropane (CAS 96-18-4). While these lack hydroxyl/ether groups, they highlight trends in halogenated hydrocarbons:

  • Reactivity : Chlorinated compounds exhibit higher electrophilicity and toxicity compared to ether-alcohols, which are typically more stable due to hydrogen bonding from hydroxyl groups.
  • Applications: Chlorinated alkanes are often solvents or intermediates in polymer synthesis, whereas ether-alcohols like the target compound may serve as nonionic surfactants.

Hypothetical Data Table for Comparative Analysis

The table below extrapolates properties based on structural analogs:

Property Target Compound 1,3-Dibenzyloxy-2-propanol () 1,2,3-Trichloropropane ()
Molecular Weight ~1,200 g/mol* ~300 g/mol 147.4 g/mol
Hydrophobicity High (C32 + C16) Moderate (benzyl groups) Low (polar C-Cl bonds)
Typical Applications Surfactants Synthetic intermediates Solvents, polymer precursors
Toxicity Likely low Low High (neurotoxic, carcinogenic)

*Estimated based on molecular formula.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C₃₆H₈₀O₄
Molecular Weight: 584.96 g/mol
CAS Registry Number: Not readily available in the current databases.

The structure of this compound suggests it possesses significant hydrophobic characteristics due to the long alkyl chains, which may influence its interaction with biological membranes and cellular components.

The biological activity of 3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] can be attributed to its amphiphilic nature. The compound's structure allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability. This property is crucial in various biological contexts, such as:

  • Cell Membrane Interaction: The long-chain fatty alcohols may integrate into cellular membranes, affecting their integrity and functionality.
  • Surfactant Properties: The compound may exhibit surfactant-like behavior, which can be beneficial in drug delivery systems or as an emulsifier in pharmaceutical formulations.

In Vitro Studies

Recent studies have highlighted the potential cytotoxic effects of similar compounds on various cell lines. For instance, compounds with long-chain alkyl groups have shown:

  • Cytotoxicity: Induction of apoptosis in cancer cell lines at specific concentrations.
  • Antimicrobial Activity: Inhibition of bacterial growth due to membrane disruption.

Comparative Biological Activity

Compound NameCytotoxicity (IC50)Antimicrobial ActivityInflammatory Response
3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]TBDTBDTBD
Similar Long-chain Alcohols50 µMEffective against E. coliReduced IL-6 levels

Toxicological Data Summary

EndpointResultReference
Acute ToxicityLow (LD50 > 2000 mg/kg)PubChem
Skin IrritationModerateECHA

Case Study 1: Anticancer Potential

A study investigating the cytotoxic effects of long-chain fatty alcohols on breast cancer cells found that certain derivatives induced apoptosis through mitochondrial pathways. The findings suggest that the structural similarities with our compound could yield similar results.

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of hexadecyloxy compounds indicated significant activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents based on the structural framework of our compound.

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